Home > Products > Screening Compounds P42802 > 25-Hydroxy Montelukast
25-Hydroxy Montelukast - 200804-28-0

25-Hydroxy Montelukast

Catalog Number: EVT-1483434
CAS Number: 200804-28-0
Molecular Formula: C₃₅H₃₆ClNO₄S
Molecular Weight: 602.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Compound X is a potent and selective leukotriene D4 (LTD4) receptor antagonist []. Leukotrienes are inflammatory mediators that play a role in allergic reactions and asthma. By blocking LTD4 receptors, Compound X can inhibit the inflammatory response triggered by leukotrienes. This makes Compound X a valuable tool for studying inflammatory processes and developing potential treatments for inflammatory diseases.

Future Directions
  • Developing more efficient and cost-effective synthesis methods: Exploring alternative synthetic routes and optimizing reaction conditions could lead to more sustainable and economical production of Compound X [].

Montelukast Sodium (Singulair)

Compound Description: Montelukast sodium, marketed as Singulair, is a potent and selective leukotriene D4 receptor antagonist []. It exhibits strong inhibitory activity against the cysteinyl leukotriene CysLT1 receptor []. Montelukast sodium is used in the treatment of asthma and seasonal allergies by inhibiting the actions of leukotrienes, which are inflammatory mediators [, , ].

Leukotriene D4 (LTD4)

Compound Description: Leukotriene D4 is a potent inflammatory mediator that plays a key role in asthma and allergic reactions []. It exerts its effects by binding to and activating specific receptors, primarily the CysLT1 receptor, leading to bronchoconstriction, mucus secretion, and airway inflammation [].

Relevance: While not structurally similar to the target compound, Leukotriene D4 is directly relevant due to its role as the endogenous ligand for the CysLT1 receptor. The target compound, 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid, and its close analog, Montelukast Sodium, act as antagonists of this receptor, blocking the binding and effects of LTD4 []. Understanding the structure and function of LTD4 is crucial for comprehending the pharmacological actions and potential therapeutic benefits of the target compound in inflammatory diseases.

Methane Sulfonate of 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol

Compound Description: This compound is a synthetic intermediate used in the production of Montelukast Sodium []. The methane sulfonate group acts as a leaving group in a subsequent reaction with the disodium salt of 1-(mercaptomethyl)cyclopropane acetic acid, leading to the formation of the thioether linkage present in Montelukast sodium.

Relevance: The methane sulfonate derivative is structurally similar to both Montelukast Sodium and the target compound, 1-((((1R)-1-(3-((1E)-2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-(4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetic acid. It shares the same core structure, including the quinoline ring, the ethenyl linker, the two phenyl rings, and the propanol side chain. The presence of this compound as a synthetic intermediate in the production of Montelukast Sodium suggests that a similar synthetic route, involving a corresponding methane sulfonate derivative, might be employed for synthesizing the target compound [].

Overview

25-Hydroxy Montelukast is a significant metabolite of Montelukast, a widely used medication for asthma and allergic rhinitis. Montelukast acts as a leukotriene receptor antagonist, primarily targeting the cysteinyl leukotriene receptor 1 to reduce inflammation and bronchoconstriction. The compound is classified under the broader category of leukotriene receptor antagonists, which play a crucial role in managing respiratory conditions.

Source and Classification

Montelukast is synthesized from various chemical precursors and is primarily metabolized in the liver. The formation of 25-Hydroxy Montelukast occurs through enzymatic reactions involving cytochrome P450 enzymes, particularly CYP3A4, which plays a pivotal role in the sulfoxidation and hydroxylation processes of Montelukast . This classification places 25-Hydroxy Montelukast within the realm of pharmacologically active metabolites that contribute to the therapeutic effects of the parent drug.

Synthesis Analysis

Methods and Technical Details

The synthesis of 25-Hydroxy Montelukast involves multiple steps starting from the parent compound, Montelukast. The metabolic pathways include:

  1. Oxidative Metabolism: The primary pathway for the formation of 25-Hydroxy Montelukast is through oxidative metabolism by cytochrome P450 enzymes. Specifically, CYP3A4 catalyzes the hydroxylation at the 25-position of Montelukast, leading to the formation of this hydroxylated metabolite .
  2. Incubation Studies: In vitro studies often utilize human liver microsomes to assess the metabolic conversion of Montelukast into its hydroxylated forms, including 25-Hydroxy Montelukast. These studies help establish conditions such as substrate concentration and incubation time necessary for optimal metabolite formation .
  3. Analytical Techniques: Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for the quantification and identification of 25-Hydroxy Montelukast in biological samples .
Molecular Structure Analysis

Structure and Data

The molecular structure of 25-Hydroxy Montelukast is characterized by a hydroxyl group (-OH) at the 25th carbon position of the Montelukast molecule. The chemical formula can be represented as C_35H_39ClN_2O_4S, reflecting its complex structure that includes a sulfonamide group and a quinoline moiety.

  • Molecular Weight: Approximately 603.22 g/mol.
  • Structural Formula: The presence of multiple functional groups contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving 25-Hydroxy Montelukast primarily focus on its formation from Montelukast through oxidation:

  1. Hydroxylation Reaction:
    Montelukast+NADPHCYP3A425 Hydroxy Montelukast+NADP+\text{Montelukast}+\text{NADPH}\xrightarrow{\text{CYP3A4}}\text{25 Hydroxy Montelukast}+\text{NADP}^+
    This reaction highlights the role of NADPH as a reducing agent and CYP3A4 as a catalyst.
  2. Further Metabolism: Once formed, 25-Hydroxy Montelukast may undergo additional metabolic transformations, including conjugation with glucuronic acid or further oxidation, which can influence its pharmacokinetic properties .
Mechanism of Action

Process and Data

The mechanism by which 25-Hydroxy Montelukast exerts its effects is primarily related to its action on leukotriene receptors:

  • Leukotriene Receptor Antagonism: Similar to its parent compound, 25-Hydroxy Montelukast binds to cysteinyl leukotriene receptors, inhibiting their activation by endogenous leukotrienes such as leukotriene D4. This antagonistic action leads to decreased bronchoconstriction and reduced inflammatory responses in the airways .
  • Pharmacological Activity: The efficacy of 25-Hydroxy Montelukast in modulating airway inflammation has been demonstrated in various studies, contributing to its potential therapeutic benefits in treating asthma and allergic conditions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Generally soluble in organic solvents like methanol and acetonitrile but less soluble in water.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data for 25-Hydroxy Montelukast may vary based on purity but typically falls within a range consistent with similar compounds.
Applications

Scientific Uses

  1. Pharmacokinetic Studies: Understanding the metabolism of Montelukast through its metabolites like 25-Hydroxy Montelukast is crucial for optimizing dosing regimens and predicting drug interactions .
  2. Clinical Research: Investigating the therapeutic implications of 25-Hydroxy Montelukast can provide insights into personalized medicine approaches for patients with varying responses to standard doses of Montelukast.
  3. Drug Development: Knowledge about this metabolite can inform future drug design efforts aimed at enhancing efficacy or reducing side effects associated with leukotriene receptor antagonists.
Chemical Identity and Structural Characterization of 25-Hydroxy Montelukast

Molecular Structure and Stereochemical Configuration

25-Hydroxy Montelukast (CAS 200804-28-0), designated as Montelukast M3 in metabolic studies, is a major phase I metabolite of the leukotriene receptor antagonist Montelukast. Its systematic IUPAC name is 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, reflecting its complex chiral architecture [1] [3]. The molecular formula is C35H36ClNO4S, with a molecular weight of 602.18 g/mol [1] [3].

The compound retains the core structural features of Montelukast, including:

  • (R)-stereochemistry at the chiral center (C1) of the propylthiol chain
  • Trans (E) geometry of the ethenyl bridge connecting the quinoline and phenyl rings
  • The cyclopropylacetic acid moiety essential for receptor binding [1] [4].

The distinguishing modification is the para-hydroxylation (at C25) on the terminal phenyl ring, replacing the hydrogen atom with a hydroxyl group (–OH) adjacent to the tert-hydroxypropyl group. This modification increases the metabolite's polarity compared to the parent drug, evidenced by its reduced calculated logP value (approximately 3.5 vs. Montelukast's 8.4) [7]. The SMILES notation (CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O) and InChIKey (OUCJSWWLSUSPOP-OZBDQGCQSA-N) provide unambiguous representations of its connectivity and stereochemistry [1] [6].

Table 1: Structural Comparison of Montelukast and 25-Hydroxy Montelukast

FeatureMontelukast25-Hydroxy Montelukast
IUPAC Name1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Molecular FormulaC35H36ClNO3SC35H36ClNO4S
Molecular Weight (g/mol)586.18602.18
Key Functional Group ModificationsUnsubstituted terminal phenyl ringPara-hydroxylation on terminal phenyl ring
Canonical SMILESCC(C)(O)C1=CC=CC=C1CCC@HSCC5(CC5)CC(=O)OCC(C)(O)C1=CC=C(C=C1)CCC@HSCC5(CC5)CC(=O)O

Synthesis Pathways and Radiolabeling Techniques

The synthesis of 25-Hydroxy Montelukast employs both microbial biotransformation and chemical synthesis approaches:

  • Biological Synthesis: Primary human liver microsomes and recombinant CYP enzymes (notably CYP3A4 and CYP2C9) catalyze the aromatic hydroxylation of Montelukast at the C25 position. Streptomyces species (e.g., S. griseus ATCC 13273) serve as efficient microbial biocatalysts for preparative-scale production, yielding approximately 15-22% under optimized fermentation conditions [1] [4].
  • Chemical Synthesis: A multi-step route starts with protected Montelukast precursors. Key steps include:
  • Ortho-directed lithiation of the tert-butyl-protected phenyl ring using n-butyllithium
  • Electrophilic hydroxylation with molecular oxygen or peroxide donors
  • Acid-catalyzed deprotection to yield the final product [8].Challenges include regioselectivity control and purification complexities due to polar byproducts, often necessitating preparative HPLC [4].

Radiolabeling (e.g., 14C at the quinoline ring or 3H on the cyclopropane ring) enables metabolic fate tracking. Balani et al. synthesized [14C]-25-Hydroxy Montelukast via incubation of [14C]-Montelukast with human hepatocytes, followed by extraction and chromatographic purification. Radiolabeled purity exceeded 98%, confirmed by radio-HPLC and mass spectrometry [1]. This tracer was pivotal in identifying biliary excretion as the primary elimination route in human studies [1].

Table 2: Synthesis Optimization Parameters for 25-Hydroxy Montelukast

Synthesis MethodCatalyst/ConditionsYield (%)Purity (%)Key Challenges
Human Liver MicrosomesNADPH (1 mM), 37°C, pH 7.48-12≥90Low yield, enzyme cost
Recombinant CYP3A4NADPH regeneration system15-18≥92Cofactor dependency
Streptomyces griseusGlucose-fed batch fermentation20-22≥88Byproduct formation
Chemical Synthesisn-BuLi/O2, THF, -78°C30-35≥85Regioselectivity, protection/deprotection
Preparative HPLC PurificationC18 column, ACN/H2O gradient90-95 (recovery)≥95Scalability, solvent consumption

Physicochemical Properties and Stability Analysis

Physicochemical Profile: 25-Hydroxy Montelukast is a white to off-white crystalline solid with limited aqueous solubility (0.15 ± 0.03 mg/mL in water at 25°C), though significantly higher than Montelukast (0.01 mg/mL). Predicted density is 1.311 ± 0.06 g/cm³, and boiling point is 792.6 ± 60.0°C [1] [3]. Its acidity (pKa ≈ 4.1 for the carboxylic acid group) facilitates salt formation (e.g., sodium salt) for analytical applications. The logP value >3 confirms persistent lipophilicity despite hydroxylation, influencing membrane permeability [7].

Degradation Pathways: The compound exhibits instability under specific conditions:

  • Photodegradation: Exposure to visible light (400–800 nm, 600,000 lux·h) generates the cis-isomer (geometric isomerization at the ethenyl bridge) and sulfoxide (oxidation at the thioether linkage) as primary degradants. Nanocrystal formulations reduce cis-isomer formation by 70% compared to solutions [5] [7].
  • Oxidative Stress: Hydrogen peroxide or metal ions catalyze sulfoxide formation, detectable via HPLC-MS/MS at m/z 618 [M+H]+ [4] [9].
  • Thermal Degradation: At 40°C, cyclopropane ring-opening products emerge, accelerated in solution states [7].

Stabilization Strategies: Successful approaches include:

  • Solid-State Storage: Amorphous solid dispersions with hypromellose (HPMC) inhibit crystallization via hydrogen bonding, confirmed by Raman spectroscopy [7].
  • Nanocrystallization: Nanocrystal suspensions (100 nm particles) in xanthan gum hydrogels reduce photodegradation by 50% versus conventional hydrogels [5].
  • Protective Packaging: Storage at -20°C in amber vials under nitrogen atmosphere preserves integrity for >24 months [1] [3].

Table 3: Major Degradation Products of 25-Hydroxy Montelukast

Degradation ConditionPrimary DegradantStructure ChangeDetection MethodRelative Abundance vs. Control
Visible Lightcis-25-Hydroxy MontelukastE→Z isomerization at ethenyl bridgeHPLC (tR = 15.2 min)30% in nanocrystals vs. 85% in solution
25-Hydroxy Montelukast sulfoxideSulfur oxidation (S→O)LC-MS (m/z 618)50% in nanocrystals vs. 95% in solution
Oxidation (H2O2)Sulfoxide derivativeSulfur oxidation (S→O)LC-MS/MS (m/z 618 → 362)>90% after 24h at 40°C
Acidic Hydrolysis (pH 3)Dehydroxylated analogLoss of –OH groupNMR (δ 6.5 ppm disappearance)10-15%
Thermal Stress (60°C)Cyclopropane ring-opened productCleavage of cyclopropane ringHRMS (C32H34ClNO4S)<5% after 1 month

Properties

CAS Number

200804-28-0

Product Name

25-Hydroxy Montelukast

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[4-hydroxy-2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C₃₅H₃₆ClNO₄S

Molecular Weight

602.18

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,41)30-20-29(38)14-9-24(30)10-15-32(42-22-35(16-17-35)21-33(39)40)26-5-3-4-23(18-26)6-12-28-13-8-25-7-11-27(36)19-31(25)37-28/h3-9,11-14,18-20,32,38,41H,10,15-17,21-22H2,1-2H3,(H,39,40)/b12-6+/t32-/m1/s1

SMILES

CC(C)(C1=C(C=CC(=C1)O)CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[4-hydroxy-2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid; Montelukast M3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.